An In-Depth Technical Guide to 2-(Propylthio)nicotinic Acid: Chemical Properties and Structure
An In-Depth Technical Guide to 2-(Propylthio)nicotinic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(propylthio)nicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines reported values with predicted properties based on analogous compounds and established chemical principles. This guide is intended to serve as a foundational resource for research and development activities involving 2-(propylthio)nicotinic acid.
Chemical Identity and Structure
2-(Propylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is characterized by a propylthio group attached to the second position of the pyridine ring.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(Propylthio)pyridine-3-carboxylic acid | NIST[1] |
| CAS Number | 175135-22-5 | NIST[1] |
| Molecular Formula | C₉H₁₁NO₂S | NIST[1] |
| SMILES | CCCSC1=NC=CC=C1C(=O)O | N/A |
| InChI | InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | NIST[1] |
| InChIKey | CSMDLVRDBYKTAH-UHFFFAOYSA-N | NIST[1] |
Physicochemical Properties
The physicochemical properties of 2-(propylthio)nicotinic acid are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key experimental and predicted values.
Table 2: Physicochemical Properties
| Property | Value | Method | Source |
| Molecular Weight | 197.25 g/mol | --- | NIST[1] |
| Melting Point | 159 °C | Experimental | N/A |
| Boiling Point | ~350-400 °C | Predicted | N/A |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. | Predicted | N/A |
| pKa | ~4-5 | Predicted | N/A |
| LogP | ~2.5-3.0 | Predicted | N/A |
Note: Predicted values are estimated based on the structure and properties of nicotinic acid and other 2-alkylthio-substituted nicotinic acid derivatives. Experimental verification is recommended.
Proposed Synthesis Workflow
Detailed Methodologies
Step 1: S-Alkylation of 2-Mercaptonicotinic Acid
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Dissolution: Dissolve 2-mercaptonicotinic acid in a suitable solvent such as ethanol or dimethylformamide (DMF).
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Deprotonation: Add a base, for instance, sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a thiolate salt.
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Alkylation: Introduce propyl iodide or propyl bromide to the reaction mixture. The thiolate will act as a nucleophile, attacking the propyl halide in an S_N2 reaction to form the propylthio ether linkage.
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Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Acidification and Isolation
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Work-up: Once the reaction is complete, the solvent may be removed under reduced pressure.
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Acidification: The resulting residue, containing the salt of 2-(propylthio)nicotinic acid, is dissolved in water and then acidified with an aqueous solution of a strong acid, such as hydrochloric acid, to a pH of approximately 3-4.
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Precipitation and Filtration: The acidification will cause the 2-(propylthio)nicotinic acid to precipitate out of the solution as it is less soluble in its protonated form.
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Purification: The precipitate is then collected by filtration, washed with cold water to remove any inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 2-(propylthio)nicotinic acid is scarce. However, based on its structural similarity to nicotinic acid, it is plausible that it may interact with similar biological targets, although its efficacy and selectivity may differ. Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HCA₂).
The diagram below illustrates a hypothetical signaling pathway for 2-(propylthio)nicotinic acid, postulating its interaction with GPR109A and the subsequent downstream effects, drawing parallels with the known mechanisms of nicotinic acid.
This proposed pathway suggests that 2-(propylthio)nicotinic acid may act as an agonist at the GPR109A receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This cascade would result in decreased protein kinase A (PKA) activity and the inhibition of hormone-sensitive lipase, ultimately reducing lipolysis in adipocytes. The systemic consequence would be a decrease in plasma free fatty acids and, subsequently, reduced hepatic production of very-low-density lipoprotein (VLDL).
It is imperative for researchers to experimentally validate this hypothesized mechanism of action for 2-(propylthio)nicotinic acid.
Conclusion
2-(Propylthio)nicotinic acid is a nicotinic acid derivative with potential for further investigation in various scientific and pharmaceutical contexts. This guide provides a summary of its known chemical properties and structure, alongside predicted data and proposed synthetic and biological pathways to facilitate future research. Experimental validation of the predicted properties and hypothesized biological activities is a critical next step in fully characterizing this compound.
